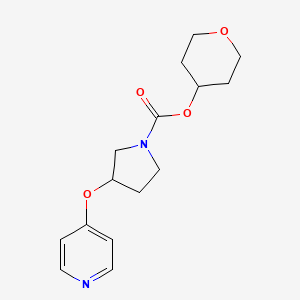

四氢-2H-吡喃-4-基 3-(吡啶-4-氧基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom . The molecule also contains a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The exact structure would depend on the specific arrangement and connectivity of these rings .科学研究应用

癌症和纤维化疾病治疗

该化合物被确定为ALK5的抑制剂,ALK5是一种参与TGF-β信号通路激酶,这是一种控制癌症和纤维化疾病发展的新方法 .

DNA损伤检测

相关的化合物O-(四氢-2H-吡喃-2-基)羟胺已被用于改进检测DNA中单链断裂(SSBs)的过程,这对于理解DNA损伤和修复机制至关重要 .

有机合成

该化合物作为各种有机合成过程中的中间体,有助于开发具有潜在治疗应用的新化学实体 .

ATM激酶抑制

它参与了鉴定有效的、选择性的和口服可用的共济失调毛细血管扩张症突变(ATM)激酶抑制剂,这对于治疗与DNA损伤反应相关的疾病具有重要意义 .

酶活性研究

该化合物已被用于与酸性磷酸酶(APase)相关的研究,该酶非特异性地催化磷酸单酯和酸酐的水解 .

神经学研究

该化合物的一种衍生物,“1-(四氢-2H-吡喃-4-基)-4-哌啶胺二盐酸盐”,已被用于神经学研究,可能有助于研究神经退行性疾病 .

作用机制

Target of Action

Similar compounds have been identified as inhibitors of alk5 . ALK5, also known as TGF-beta receptor type-1, plays a crucial role in the TGF-beta signaling pathway, which is involved in various cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

Based on its structural similarity to other alk5 inhibitors, it can be hypothesized that it binds to the alk5 receptor, inhibiting its autophosphorylation . This inhibition could disrupt the TGF-beta signaling pathway, leading to alterations in the cellular processes controlled by this pathway.

Biochemical Pathways

The compound likely affects the TGF-beta signaling pathway due to its potential inhibitory action on the ALK5 receptor . The TGF-beta signaling pathway plays a vital role in various cellular processes. Disruption of this pathway could lead to changes in cell growth, differentiation, and apoptosis, among other effects.

Pharmacokinetics

Similar compounds have shown good permeability in mdck cells overexpressing mdr1, which suggests potential for oral bioavailability .

Result of Action

Given its potential role as an alk5 inhibitor, it could potentially disrupt the tgf-beta signaling pathway, leading to alterations in various cellular processes such as cell growth, differentiation, and apoptosis .

实验室实验的优点和局限性

One advantage of tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is that it is a synthetic molecule, which means that it can be easily produced in large quantities. Additionally, it has been shown to have activity against certain types of cancer cells, making it a potential candidate for further study as an anti-cancer agent. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.

未来方向

There are several potential future directions for research on tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Another direction is to study its effects on the immune system in more detail, potentially leading to the development of new treatments for autoimmune diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential for use in other areas of scientific research.

合成方法

Tetrahydro-2H-pyran-4-yl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is synthesized through a specific method that involves the reaction between pyridine-4-carboxylic acid and tetrahydro-2H-pyran-4-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and the resulting product is purified through a series of steps, including recrystallization and column chromatography.

属性

IUPAC Name |

oxan-4-yl 3-pyridin-4-yloxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-15(21-13-4-9-19-10-5-13)17-8-3-14(11-17)20-12-1-6-16-7-2-12/h1-2,6-7,13-14H,3-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMWJFWQXBRKDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)OC3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2353847.png)

![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)